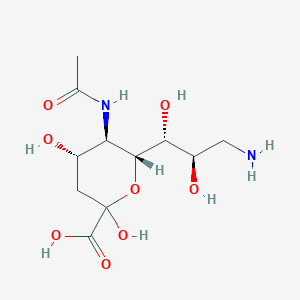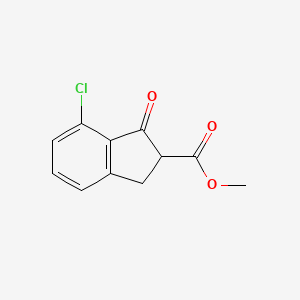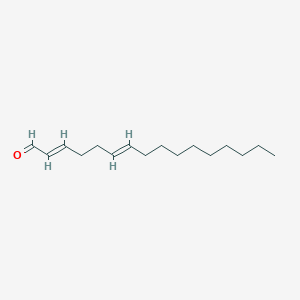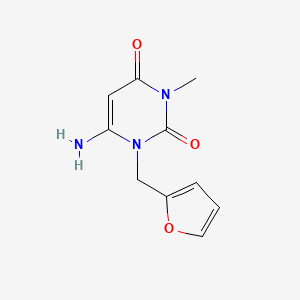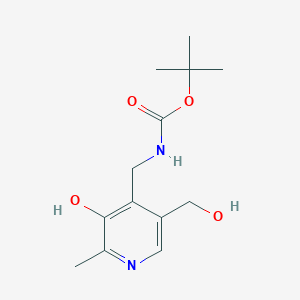
ent-Tedizolid Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tedizolid phosphate is an antibiotic belonging to the oxazolidinone class. It inhibits bacterial protein synthesis and is effective in treating certain Gram-positive bacterial infections . It is marketed under the brand name Sivextro . Tedizolid phosphate is a prodrug that is converted to tedizolid, the active moiety .
Molecular Structure Analysis
Tedizolid phosphate has a molecular formula of C17H16FN6O6P and an average molecular weight of 450.323 . It is a small molecule .Chemical Reactions Analysis
Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria . It is four-fold more potent than linezolid and has the potential to treat pathogens less susceptible to linezolid .Physical And Chemical Properties Analysis
Tedizolid phosphate has a molecular weight of 450.32 and is soluble in DMSO at 22 mg/mL . It is available in both oral tablet and powder for intravenous injection forms .Applications De Recherche Scientifique
Prevention of Cisplatin-Induced Hearing Loss
- Summary of Application: Tedizolid Phosphate (Ted) has been found to prevent hearing loss induced by cisplatin, a clinical anti-tumor drug. Cisplatin is widely used to treat solid tumors but can damage cochlear hair cells, leading to irreversible hearing loss .
- Methods of Application: The protective effect of Ted was evaluated using a cochlear hair cell line (HEI-OC1), mouse cochlear explants, zebrafish, and adult mice. The mechanism of action of Ted was explored using RNA sequencing analysis .
- Results: Ted showed a strong protective effect on hair cell loss induced by cisplatin in zebrafish and mouse cochlear explants. When administered systemically, it protected mice from cisplatin-induced hearing loss. Antitumor studies showed that Ted had no effect on the antitumor activity of cisplatin both in vitro and in vivo .
Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia
- Summary of Application: Tedizolid Phosphate has been evaluated for the treatment of gram-positive ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) .
- Methods of Application: In a randomized, noninferiority, double-blind, global phase 3 trial, patients were randomized to receive intravenous tedizolid phosphate 200 mg once daily for 7 days or intravenous linezolid 600 mg every 12 hours for 10 days .
- Results: Tedizolid was noninferior to linezolid for day 28 all-cause mortality in the treatment of gram-positive ventilated HABP/VABP. However, noninferiority of tedizolid for investigator-assessed clinical response at test of cure was not demonstrated .
Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Summary of Application: Tedizolid Phosphate has been used to treat patients with MRSA risk factors, such as previous MRSA bacteremia, previous hospitalization, ongoing renal impairment and previous vancomycin treatment .
- Methods of Application: The patient was treated empirically with tedizolid phosphate 200 mg IV once daily .
- Results: The patient responded to therapy, with a decrease in erythema by Days 2–3 and a normalization of WBC count (9.0 × 10 9 /L) and immature neutrophil bands (10%), at which point the wound fluid was reported as culture positive for MRSA .
Safety And Hazards
Tedizolid phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
Propriétés
Numéro CAS |
1835340-19-6 |
|---|---|
Nom du produit |
ent-Tedizolid Phosphate |
Formule moléculaire |
C₁₇H₁₆FN₆O₆P |
Poids moléculaire |
450.32 |
Synonymes |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



